molecular formula C9H8BrNO2S B2553972 2-Bromo-5,6-dimethoxybenzo[d]thiazole CAS No. 864169-36-8

2-Bromo-5,6-dimethoxybenzo[d]thiazole

Cat. No.: B2553972
CAS No.: 864169-36-8
M. Wt: 274.13
InChI Key: MTGQYPIUTNSWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5,6-dimethoxybenzo[d]thiazole is a heterocyclic compound featuring a benzothiazole core substituted with bromine at position 2 and methoxy groups at positions 5 and 4.

Properties

IUPAC Name

2-bromo-5,6-dimethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGQYPIUTNSWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dimethoxybenzo[d]thiazole typically involves the bromination of 5,6-dimethoxybenzo[d]thiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 2 is a primary site for nucleophilic substitution.

Reaction Type Nucleophile Reagents/Conditions Product
Amination Amines (e.g., NH₃)K₂CO₃, DMF, 80°C2-Amino-5,6-dimethoxybenzo[d]thiazole
Thiolation Thiols (e.g., SH⁻)NaOH, THF, rt 2-Thio-5,6-dimethoxybenzo[d]thiazole
Alkoxylation Alkoxides (e.g., RO⁻)K₂CO₃, acetonitrile2-Alkoxy-5,6-dimethoxybenzo[d]thiazole

Key Observations :

  • Substitution efficiency depends on steric hindrance from adjacent methoxy groups.

  • The electron-withdrawing bromine facilitates nucleophilic attack at position 2.

Oxidation/Reduction Reactions

The thiazole ring undergoes oxidation/reduction, though the methoxy groups may influence reactivity.

Reaction Type Reagents Product
Oxidation H₂O₂, m-CPBABenzo[d]thiazole sulfoxide/sulfone
Reduction LiAlH₄, THFThioether (e.g., benzothiazole)

Mechanism :

  • Oxidation targets the sulfur atom, forming intermediates like sulfoxides.

  • Reduction converts the thiazole ring into a thioether derivative.

Coupling Reactions

The bromine atom enables cross-coupling reactions to form complex structures.

Coupling Type Catalyst Reagents Product
Suzuki Pd(PPh₃)₄ArB(OH)₂, K₂CO₃Biaryl benzo[d]thiazole derivatives
Stille Pd(0)Stannanes, THFStannylated coupling products

Applications :

  • Used to synthesize conjugated systems or bioactive molecules (e.g., kinase inhibitors ).

Methoxy Group Reactions

The methoxy groups at positions 5 and 6 can undergo demethylation or alkylation.

Reaction Reagents Product
Demethylation BBr₃, DCM 5,6-Dihydroxybenzo[d]thiazole
Alkylation Alkyl halides, K₂CO₃Alkyl ethers (e.g., ethyl)

Implications :

  • Demethylation increases hydrophilicity, potentially enhancing bioavailability.

Research Findings and Trends

  • Bioactivity : Benzo[d]thiazoles with electron-withdrawing groups (e.g., bromine) show anticancer activity via apoptosis induction .

  • Structure-Activity Relationships :

    • Methoxy groups enhance solubility but may reduce reactivity due to steric effects.

    • Bromine substitution at position 2 is critical for coupling reactions .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5,6-dimethoxybenzo[d]thiazole has been investigated for its potential therapeutic properties. Research indicates that derivatives of benzothiazole exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can inhibit the proliferation of cancer cells. For example, benzothiazole derivatives have demonstrated effectiveness against pancreatic cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial enzymes, making it a candidate for developing new antibiotics. Research has highlighted the antibacterial efficacy of thiazole derivatives against common bacterial strains .
  • Acetylcholinesterase Inhibition : Compounds containing benzothiazole cores have shown promise as inhibitors of acetylcholinesterase, which is relevant in treating Alzheimer's disease. For instance, a study found that certain derivatives exhibited strong inhibitory activity against this enzyme .

Material Science

The unique structural properties of this compound make it suitable for applications in material science. Its ability to form complexes with metals and other materials can be exploited in:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties tailored for applications in coatings and electronics.
  • Nanotechnology : Research into the incorporation of benzothiazole derivatives into nanomaterials has shown potential for enhancing the performance of sensors and electronic devices .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal explored the anticancer effects of various benzothiazole derivatives, including this compound. The findings indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models by targeting specific pathways involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of thiazole derivatives, this compound was found to exhibit substantial inhibitory effects against several bacterial strains. The results suggested that the compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dimethoxybenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The following table summarizes structurally related compounds and their key features:

Compound ID Substituents Similarity Score Key Properties/Activities Reference
2-Bromo-5,6-dimethoxybenzo[d]thiazole (Target) Br (C2), OMe (C5, C6) N/A Hypothesized MMP-2/COX-2 inhibition, antimicrobial potential
A165940 Br (C2), pyridin-3-yl (C4) 0.75 Moderate anticancer activity
A327048 NH₂ (C2), pyridin-3-yl (C4) 0.75 Not reported; likely modulates electronic properties
2-Bromobenzo[d]thiazol-5-amine Br (C2), NH₂ (C5) 0.96 High structural similarity; potential CNS activity
5,6-Dimethylbenzo[d]thiazole-2-thiol SH (C2), CH₃ (C5, C6) N/A Antioxidant, anti-inflammatory activity

Key Observations :

  • Bromine Position : Bromine at C2 (as in the target compound) is a common feature in analogs with anticancer and antimicrobial activities .
  • Methoxy vs. Methyl : The 5,6-dimethoxy groups in the target compound may enhance solubility compared to 5,6-dimethyl analogs, which are more lipophilic .
  • Amino vs.

Electronic Properties and Reactivity

Studies on thiazole derivatives highlight the importance of electronic configurations:

  • HOMO-LUMO Gaps : Thiazole derivatives with lower HOMO-LUMO gaps (e.g., compound 11 in , ΔE = 3.1 eV) exhibit higher reactivity and bioactivity compared to those with larger gaps (e.g., compound 6, ΔE = 4.5 eV) . The target compound’s methoxy groups may reduce the HOMO-LUMO gap by electron donation, enhancing interactions with biological targets.

Functional Comparison with Bioactive Thiazoles

Enzyme Inhibition Profiles

Compound Class Target Enzyme IC₅₀/Activity Comparison to Target Compound Reference
Thiazole-carboxylic acids (e.g., MMPI-1154) MMP-2 IC₅₀ = 0.1 µM Target’s bromine may mimic hydroxamic acid binding in MMP-2 inhibitors .
Bisthiazoles COX-2 IC₅₀ = 0.8–2.3 µM 5,6-Dimethoxy groups in the target could enhance COX-2 selectivity over COX-1 .
2-Aminothiazoles MRSA/VRE MIC = 4–8 µg/mL Target’s bromine may improve membrane penetration, akin to compound 2 in .

Key Insights :

  • MMP-2 Inhibition : The target’s bromine could substitute for hydroxamic acid moieties in MMP-2 inhibitors, as seen in MMPI-1154, which reduced infarct size by 40% at 1 µM .
  • Antimicrobial Synergy : Thiazole derivatives (e.g., compound 2 in ) resensitize VRSA to vancomycin (512-fold MIC reduction). The target’s methoxy groups may enhance biofilm penetration .

Anticancer Activity

  • Thiazole 6 vs. 11 : In , compound 11 (with a more electropositive sulfur atom) showed superior anticancer activity compared to compound 6, highlighting the role of electronic effects .
  • Pyridinyl Substitution: Analogs like A165940 (pyridin-3-yl at C4) exhibit moderate activity, suggesting that the target’s methoxy groups may redirect activity toward non-oncological targets .

Biological Activity

2-Bromo-5,6-dimethoxybenzo[d]thiazole is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromine atom and methoxy groups, contributes to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and potential applications in drug development.

  • Molecular Formula : C9H8BrNO2S
  • CAS Number : 864169-36-8

The compound belongs to the benzo[d]thiazole family, which is known for exhibiting a wide range of biological activities. Its synthesis typically involves bromination of 5,6-dimethoxybenzo[d]thiazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can lead to inhibition or modulation of enzymes and receptors involved in various biological pathways. Notably, the compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease .

Antimicrobial Activity

Research indicates that compounds within the benzo[d]thiazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against a variety of pathogens:

CompoundTarget OrganismsInhibition Zone (mm)
This compoundStaphylococcus aureus20 ± 1.5
Escherichia coli18 ± 1.2
Candida albicans22 ± 1.8

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical cancer)
  • IC50 Values :
    • A549: 15 µM
    • HeLa: 12 µM

These findings indicate that the compound could be further explored for its role in cancer therapy .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, there are indications that this compound may possess anti-inflammatory effects. Compounds with similar structures have shown promising results in inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

  • Alzheimer's Disease Model : In a study evaluating the inhibitory effects on AChE, compounds derived from benzo[d]thiazoles exhibited IC50 values ranging from 2.7 µM to 10 µM. This suggests that modifications in the structure can enhance inhibitory potency against AChE, indicating potential therapeutic applications for cognitive disorders .
  • Leishmaniasis Treatment : Hybrid thiazole derivatives have been reported to exhibit leishmanicidal activity with significant reductions in parasite viability in vitro. The structural similarities with this compound suggest that it could also be effective against Leishmania species .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-5,6-dimethoxybenzo[d]thiazole, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of brominated thiazoles often involves halogenation of precursor molecules. For example, bromination of 2-amino-4-phenylthiazole derivatives using CuBr and n-butyl nitrite in acetonitrile at 333 K yields brominated products with ~53% efficiency after purification . Key variables include temperature control (e.g., 333 K for CuBr-mediated bromination), solvent choice (acetonitrile or DMSO for solubility), and post-reaction purification (e.g., silica gel chromatography with heptane/ethyl acetate). Crystallization from hexane or ethanol-water mixtures improves purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., aromatic protons at δ 7.40–8.16 ppm for phenyl-thiazole systems ).
  • IR : Peaks at 1476–1420 cm1^{-1} indicate C=N and C-S stretching in thiazole rings .
  • X-ray crystallography : Resolves bond angles (e.g., 7.45° twist between thiazole and aryl rings) and π-π stacking interactions (3.815 Å between aromatic planes) .
  • Elemental analysis : Validates purity (e.g., C: 45.02%, H: 2.52% for C9_9H6_6BrNS ).

Q. How does the solubility and stability of this compound impact experimental design?

  • Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for biological assays . Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. 25°C) are critical for long-term storage. Degradation products can be monitored via HPLC with UV detection at λ~276 nm .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound derivatives?

  • Methodological Answer : Thiazole derivatives exhibit bioactivity via interactions with cellular targets. For example:
  • Anticancer activity : Brominated thiazoles inhibit SKRB-3 breast cancer and SW620 colon cancer cells by disrupting microtubule assembly or DNA intercalation .
  • Antimicrobial action : Thiazole rings bind to bacterial enzymes (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic interactions .
  • Neuroprotective effects : Derivatives modulate glutamate receptors (mGluR5) through competitive antagonism, as shown in molecular docking studies .

Q. How can computational methods guide the design of this compound analogs with enhanced activity?

  • Methodological Answer :
  • Docking simulations : Identify binding poses in target proteins (e.g., PARP-1 or EGFR kinases) using AutoDock Vina .
  • QSAR models : Correlate substituent electronegativity (e.g., Br vs. Cl) with IC50_{50} values in cytotoxicity assays .
  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., bromination at C-6 vs. C-5) .

Q. What strategies resolve contradictions in reported biological data for thiazole derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or selectivity profiles may arise from:
  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HepG2 vs. HeLa) .
  • Stereochemical factors : Characterize enantiomers via chiral HPLC to isolate active forms .
  • Solvent effects : Compare DMSO vs. aqueous solubility in dose-response studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.